2-phenyl-2-sulfamoylacetamide
CAS No.: 90007-56-0
Cat. No.: VC11625475
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90007-56-0 |
|---|---|
| Molecular Formula | C8H10N2O3S |
| Molecular Weight | 214.2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Phenyl-2-sulfamoylacetamide features a central acetamide framework substituted at the α-position with both a phenyl group and a sulfamoyl (SO₂NH₂) functional group. The molecular formula is inferred as C₁₀H₁₂N₂O₃S, derived from the acetamide backbone (C₂H₅NO), a phenyl ring (C₆H₅), and the sulfamoyl group (SO₂NH₂). The compound’s planar structure enables conjugation between the carbonyl and sulfonamide groups, influencing its reactivity and stability .
Spectroscopic Properties
While direct spectral data for 2-phenyl-2-sulfamoylacetamide are unavailable, analogs such as 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide (1b) provide insights. For example:
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¹H-NMR: Peaks at δ 7.64–7.27 ppm correspond to aromatic protons, while signals near δ 3.34–3.10 ppm relate to methyl groups on the acetamide nitrogen .
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¹³C-NMR: Resonances at δ 161.8 ppm (carbonyl carbon) and δ 141.9–126.4 ppm (aromatic carbons) are characteristic .
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IR: Strong absorption bands at 1656 cm⁻¹ (C=O stretch) and 1332 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of sulfamoylacetamides typically follows a multi-step protocol involving sulfonation and amidation (Figure 1) :
Step 1: Synthesis of 2-Chloroacetamide Derivatives
2-Chloroacetamide (5a) is prepared by reacting 2-chloroacetyl chloride with secondary amines (e.g., dimethylamine) in dichloromethane . For 2-phenyl-2-sulfamoylacetamide, the starting material would likely be 2-chloro-N-phenylacetamide.
Step 2: Sulfonation and Sulfamoylation
The chloroacetamide is treated with sodium sulfite to form sodium sulfonate, which is then refluxed with phosphorus oxychloride (POCl₃) to yield sulfonyl chloride intermediates (6a–d). Subsequent reaction with amines (e.g., diphenylamine) produces sulfamoylacetamides (7e–h) .
Table 1: Representative Yields of Sulfamoylacetamides
| Starting Amine | Product | Yield (%) |
|---|---|---|
| Diphenylamine | 7b | 16 |
| N-Methylaniline | 7e | 30 |
| Dibenzylamine | 7h | 88 |
Reactivity and Functionalization
Sulfamoylacetamides participate in intramolecular carbene C-H insertion reactions catalyzed by Cu(acac)₂. For example, heating 2-diazo-2-sulfamoylacetamide (1b) in toluene yields benzo[c]isothiazole derivatives (2b) via aromatic 1,5-C-H insertion (90% yield) . This reactivity highlights the compound’s utility in constructing nitrogen-sulfur heterocycles.
Physicochemical Properties
Thermal Stability
While specific data for 2-phenyl-2-sulfamoylacetamide are lacking, related sulfamoylacetamides exhibit decomposition temperatures above 150°C, as evidenced by thermal gravimetric analysis (TGA) of analogous compounds .
Solubility and LogP
The compound is sparingly soluble in water due to its hydrophobic phenyl and sulfonamide groups. Estimated LogP values for similar structures range from 2.68 to 3.50, indicating moderate lipophilicity .
Applications in Organic Synthesis
Heterocycle Formation
2-Phenyl-2-sulfamoylacetamide serves as a precursor to benzo[c]isothiazoles and indolin-2-ones via carbene insertion (Table 2). These heterocycles are pharmacologically relevant, with applications in antiviral and anticancer drug development .
Table 2: Products from Intramolecular C-H Insertion
| Substrate | Product | Yield (%) |
|---|---|---|
| 1b | 2b | 90 |
| 1c | 3c | 76 |
| 1d | 3d | 85 |
Agrochemical Intermediates
Sulfamoylacetamides are intermediates in synthesizing sulfonylurea herbicides. The phenyl group enhances binding to acetolactate synthase (ALS), a target enzyme in weed control .
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